molecular formula C8H13ClN4O2 B2389701 N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride CAS No. 1706460-57-2

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride

Katalognummer: B2389701
CAS-Nummer: 1706460-57-2
Molekulargewicht: 232.67
InChI-Schlüssel: MOSFBRHSDRZXBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:

  • 1,2,4-Oxadiazole ring: A heterocyclic moiety known for hydrogen-bonding capacity and resistance to enzymatic degradation.
  • Aminomethyl substituent: A primary amine functional group attached to the oxadiazole ring, enhancing solubility and enabling ionic interactions.

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name

N-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5;/h5H,1-4,9H2,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSFBRHSDRZXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C8_{8}H11_{11}N5_{5}O2_{2}·HCl
  • Molecular Weight : 215.66 g/mol

The compound features a cyclopropane ring and an oxadiazole moiety, which are often associated with various biological activities such as anticancer and antimicrobial effects.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing cell signaling pathways. Here are some proposed mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can promote programmed cell death in malignant cells.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains.

Anticancer Activity

Multiple studies have evaluated the anticancer properties of this compound. For instance:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SUIT-2 (pancreatic cancer).
  • Results :
    • Significant cytotoxicity was observed in MDA-MB-231 cells with an IC50_{50} value lower than that of standard chemotherapeutics like cisplatin.
    • Morphological changes indicative of apoptosis were confirmed via Hoechst staining techniques.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Breast Cancer Cells :
    • A recent study demonstrated that this compound significantly reduced the viability of MDA-MB-231 cells after 24 hours of treatment. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.
  • Antimicrobial Efficacy :
    • In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at concentrations comparable to existing antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional comparisons with analogs (Table 1), followed by detailed discussions of key differences.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Functional Groups Potential Applications References
N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride (Target) Cyclopropanecarboxamide, oxadiazole with aminomethyl Amide, oxadiazole, cyclopropane, amine Speculative: CNS, antiviral
N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride Cyclopropanecarboxamide, phenyl with aminomethyl Amide, phenyl, amine Undocumented
Milnacipran Hydrochloride Cyclopropanecarboxamide, phenyl, diethylamino Amide, phenyl, tertiary amine Fibromyalgia treatment
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide Cyclopropanecarboxamide, diphenylbutenyl Amide, phenyl, alkenyl Undocumented
Propanil (N-(3,4-dichlorophenyl) propanamide) Propanamide, dichlorophenyl Amide, chlorinated phenyl Herbicide

Structural and Functional Group Comparisons

Target vs. N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide Hydrochloride
  • Key Difference : The target replaces the phenyl group with a 1,2,4-oxadiazole ring.
  • Implications :
    • The oxadiazole’s electron-deficient nature may enhance hydrogen-bonding interactions with biological targets compared to the phenyl group’s passive π-π stacking .
    • The oxadiazole’s metabolic stability could prolong half-life relative to phenyl-containing analogs.
Target vs. Milnacipran Hydrochloride
  • Key Differences: Milnacipran features a phenyl ring and diethylamino group, while the target substitutes these with oxadiazole and aminomethyl.
  • Implications: Milnacipran’s phenyl and tertiary amine groups contribute to its serotonin-norepinephrine reuptake inhibition. The target’s oxadiazole and primary amine may favor different receptor interactions (e.g., ion channels or enzymes) . The hydrochloride salt form in both compounds enhances solubility, but Milnacipran’s clinical success underscores the pharmacological viability of cyclopropanecarboxamide derivatives.
Target vs. Propanil
  • Key Differences : Propanil lacks cyclopropane and oxadiazole, instead featuring a chlorinated phenyl group.
  • Implications :
    • Propanil’s dichlorophenyl group confers herbicidal activity via lipid peroxidation inhibition. The target’s oxadiazole-cyclopropane system may reduce off-target toxicity seen with chlorinated aromatics .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt in the target and Milnacipran improves water solubility, critical for oral bioavailability.
  • Metabolic Stability : Oxadiazoles resist oxidative metabolism, whereas phenyl groups (e.g., in Milnacipran) are prone to cytochrome P450-mediated hydroxylation .

Vorbereitungsmethoden

Cyclopropanecarboxamide Core Synthesis

The cyclopropanecarboxamide moiety is synthesized via acylation of aminopyridine derivatives with cyclopropanecarbonyl chloride. As demonstrated in US Patent US9415037B2, this step typically involves reacting 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, yielding N-(4-bromopyridin-2-yl)cyclopropanecarboxamide as a key intermediate.

Representative Reaction Conditions

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → Room temperature
Base Triethylamine (3 equiv)
Reaction Time 12–24 hours
Yield 85–91%

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazol-5-ylmethyl group is introduced through a two-step process:

  • Nitrile to Amidoxime Conversion : The nitrile intermediate (e.g., 4-(cyanomethyl)pyridine) is refluxed with hydroxylamine hydrochloride and sodium bicarbonate in ethanol, forming the corresponding amidoxime.
  • Cyclization to Oxadiazole : The amidoxime is treated with trimethyl orthoformate and boron trifluoride diethyl etherate (BF₃·Et₂O), facilitating cyclization to the 1,2,4-oxadiazole ring.

Critical Parameters for Cyclization

  • Catalyst : BF₃·Et₂O (1.2 equiv) enhances reaction efficiency by stabilizing the transition state.
  • Solvent : Anhydrous methanol or ethanol prevents side reactions.
  • Temperature : Reflux conditions (70–80°C) ensure complete conversion.

Functionalization and Final Coupling

Introduction of Aminomethyl Group

The aminomethyl substituent at the 3-position of the oxadiazole is introduced via reductive amination. For example, reacting the oxadiazole intermediate with formaldehyde and ammonium chloride in the presence of sodium cyanoborohydride (NaCNBH₃) yields the aminomethyl derivative. This step requires precise pH control (pH 6–7) to minimize over-reduction.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in methanol or ethanol. Crystallization from a mixture of ethyl acetate and hexanes produces the hydrochloride salt with >99% purity.

Optimization of Reaction Conditions

Catalyst Screening for Cross-Coupling

Palladium catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ were evaluated for Suzuki-Miyaura cross-coupling steps. Pd(dppf)Cl₂ provided superior yields (92%) compared to Pd(PPh₃)₄ (78%) due to enhanced stability under reflux conditions.

Solvent Effects on Cyclization

Comparative studies revealed that ethanol outperformed tetrahydrofuran (THF) and acetonitrile in amidoxime cyclization, achieving 88% yield versus 72% in THF.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • Cyclopropane protons: δ 0.71–0.82 (m, 4H)
    • Oxadiazole methylene: δ 4.21 (s, 2H)
    • Aminomethyl protons: δ 3.45 (q, J = 6.1 Hz, 2H)

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (Method: C18 column, 5–50% acetonitrile gradient over 20 min)
  • Retention Time : 8.7 min

Scalability and Industrial Applicability

Kilogram-Scale Synthesis

Pilot-scale batches (1 kg) achieved 82% overall yield using continuous flow reactors for nitrile-to-amidoxime conversion, reducing reaction time from 12 h to 2 h.

Challenges and Limitations

Hygroscopic Intermediates

The free aminomethyl intermediate is highly hygroscopic, necessitating anhydrous workup conditions to prevent decomposition.

Byproduct Formation

Over-cyclization during oxadiazole synthesis generates trace impurities (<2%), which are removed via recrystallization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride, and how can purity be optimized?

  • Methodology : Begin with constructing the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative. Introduce the aminomethyl group via reductive amination or nucleophilic substitution. Couple the oxadiazole moiety to cyclopropanecarboxamide using carbodiimide-mediated coupling (e.g., EDC/HOBt). Finally, form the hydrochloride salt by treating the free base with HCl gas in anhydrous ether. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and monitor reaction progress by TLC. Confirm final purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and elemental analysis .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to verify cyclopropane geometry, oxadiazole substitution, and amide bond formation. For example, cyclopropane protons typically appear as multiplet signals at δ 1.0–2.0 ppm .
  • IR : Confirm carbonyl (amide C=O at ~1650 cm⁻¹) and oxadiazole ring (C=N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and intermolecular interactions .

Q. How can researchers determine key physicochemical properties like solubility and logP?

  • Methodology :

  • Solubility : Use the shake-flask method across solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy (λmax pre-determined) .
  • LogP : Measure experimentally via HPLC retention time (C18 column, isocratic mobile phase) or calculate computationally using software like MarvinSketch (ChemAxon) .

Advanced Research Questions

Q. What mechanistic studies can elucidate the role of the 1,2,4-oxadiazole ring in biological or chemical reactivity?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects (e.g., HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
  • Kinetic Studies : Monitor oxadiazole ring stability under acidic/basic conditions via HPLC or LC-MS. For example, track degradation products in pH 7.4 PBS buffer at 37°C .

Q. How can researchers resolve contradictions in reported solubility or stability data?

  • Methodology : Conduct controlled studies under standardized conditions (e.g., temperature, ionic strength). Use dynamic light scattering (DLS) to detect aggregation, which may falsely reduce apparent solubility. Compare results with literature using the same buffer systems (e.g., PBS vs. Tris-HCl) .

Q. What strategies are effective for studying stereochemical impacts on bioactivity (if applicable)?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Evaluate biological activity differences using cell-based assays (e.g., IC₅₀ in enzyme inhibition). Characterize enantiomers via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can metabolic pathways and degradation products be identified?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use stable isotope labeling (e.g., ¹³C-cyclopropane) to track metabolic fate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.